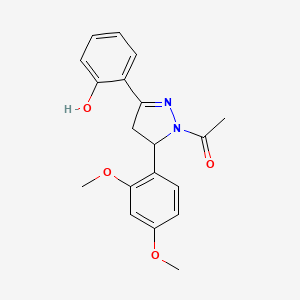
4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole, also known as DHAP, is a chemical compound that has been studied for its potential applications in scientific research. DHAP is a pyrazole derivative that has been synthesized using various methods, including the reaction of 2-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde and hydrazine hydrate. DHAP has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further study.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
Studies have detailed the structural characteristics and tautomerism of NH-pyrazoles, closely related compounds, showcasing their complex hydrogen bonding patterns and stability in various states (Cornago et al., 2009) (Cornago et al., 2009). This foundational knowledge is crucial for understanding the chemical behavior and potential applications of 4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole.
Herbicidal Activity
Research on pyrazole benzophenone derivatives, which share a core structure with the compound , has highlighted their potential as herbicides. These compounds have shown efficacy against barnyard grass, suggesting applications in agricultural chemistry (Ying Fu et al., 2017) (Ying Fu et al., 2017).
Antitumor Activity
The synthesis and evaluation of 4,5-dihydropyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including non-small cell lung carcinoma. This suggests a potential for the development of new anticancer agents (C. Congiu et al., 2010) (C. Congiu et al., 2010).
Anticancer and Antioxidant Properties
A study on dehydrozingerone-based 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles has shown significant anticancer activity alongside their characterization for in vitro cytotoxicity against cancer cell lines, underscoring the therapeutic potential of these compounds (Z. Ratković et al., 2016) (Z. Ratković et al., 2016).
Fluorescent Property Evaluation
The synthesis and fluorescent property evaluation of 1,3,5-triaryl-2-pyrazolines have revealed interesting fluorescence properties in the blue region of the visible spectrum, indicating potential applications in materials science for optical and electronic devices (A. Hasan et al., 2011) (A. Hasan et al., 2011).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole, isoxazole, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This broadens the scope of application of such compounds in pharmaceutical research (B. V. Kendre et al., 2015) (B. V. Kendre et al., 2015).
Eigenschaften
IUPAC Name |
1-[3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(22)21-17(15-9-8-13(24-2)10-19(15)25-3)11-16(20-21)14-6-4-5-7-18(14)23/h4-10,17,23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHCNDRWVVDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)
![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2544630.png)

![(5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2544633.png)
![4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2544634.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2544640.png)
![1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester](/img/structure/B2544641.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

![N-(4-{(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2544649.png)